molecular formula C17H14N4O2S B2436252 6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380166-98-1

6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2436252
CAS No.: 2380166-98-1
M. Wt: 338.39
InChI Key: SUGGDMOHVGGOFL-UHFFFAOYSA-N
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Description

6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core, a thiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

6-phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16-7-6-14(12-4-2-1-3-5-12)19-21(16)13-8-20(9-13)17(23)15-10-24-11-18-15/h1-7,10-11,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGDMOHVGGOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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